molecular formula C18H16ClNO4S B10869550 Methyl [(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetate

Methyl [(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetate

Cat. No.: B10869550
M. Wt: 377.8 g/mol
InChI Key: CEQKKRXWYWEAEB-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C18H16ClNO4S It is characterized by the presence of a benzoyl group, a chloroaniline moiety, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE on a larger scale .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia in ethanol, thiols in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and chloroaniline groups facilitate binding to active sites, while the sulfanyl acetate group may undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(5-{[2-(2-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)BENZOATE
  • METHYL 4-(4-ALLYL-5-((2-ANILINO-2-OXOETHYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)BENZOATE

Uniqueness

METHYL 2-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and chloroaniline moieties allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

methyl 2-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C18H16ClNO4S/c1-24-17(22)11-25-10-16(21)20-15-8-7-13(19)9-14(15)18(23)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21)

InChI Key

CEQKKRXWYWEAEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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